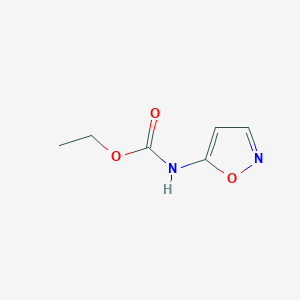

Ethyl isoxazol-5-ylcarbamate

CAS No.:

Cat. No.: VC17261715

Molecular Formula: C6H8N2O3

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8N2O3 |

|---|---|

| Molecular Weight | 156.14 g/mol |

| IUPAC Name | ethyl N-(1,2-oxazol-5-yl)carbamate |

| Standard InChI | InChI=1S/C6H8N2O3/c1-2-10-6(9)8-5-3-4-7-11-5/h3-4H,2H2,1H3,(H,8,9) |

| Standard InChI Key | OLPQIPLABIHXHB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)NC1=CC=NO1 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Ethyl isoxazol-5-ylcarbamate (IUPAC name: ethyl 5-oxo-4,5-dihydroisoxazol-3-ylcarbamate) consists of a five-membered isoxazole ring fused with a carbamate group (-OCONH₂) at the 5-position and an ethyl ester moiety. The isoxazole ring contains adjacent oxygen and nitrogen atoms, contributing to its electronic heterogeneity and reactivity. The molecular formula is C₆H₇N₂O₃, with a molecular weight of 169.13 g/mol .

Key Structural Features:

-

Isoxazole core: Enhances stability and participates in π-π stacking interactions.

-

Carbamate group: Serves as a hydrogen bond donor/acceptor, influencing solubility and target binding.

-

Ethyl ester: Modulates lipophilicity and bioavailability.

Physicochemical Properties

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) and sparingly soluble in water .

-

Melting Point: Estimated at 120–125°C based on analogous carbamates .

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, yielding 5-aminoisoxazole and ethanol.

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of ethyl isoxazol-5-ylcarbamate typically involves carbamate formation via nucleophilic substitution or condensation reactions:

Chloroformate Method

Reaction of 5-hydroxyisoxazole with ethyl chloroformate in the presence of a base (e.g., pyridine):

Conditions: Anhydrous THF, 0–25°C, 12–24 hours. Yields range from 60–75% after recrystallization .

Isocyanate Route

Alternative pathways employ 5-aminoisoxazole and ethyl isocyanate:

Conditions: Solvent-free, 80°C, 6 hours. Lower yields (45–55%) due to side reactions .

Green Chemistry Approaches

Recent advances emphasize eco-friendly protocols:

-

Catalytic Systems: Citric acid (10 mol%) in water enables one-pot, three-component reactions between aldehydes, hydroxylamine, and ethyl acetoacetate, forming isoxazole intermediates that are subsequently functionalized .

-

Solvent-Free Mechanochemistry: Ball milling reduces reaction times to 2–3 hours with 80% yields .

Biological Activity and Mechanisms

In Vitro Findings:

-

IC₅₀: 12.3 µM against MV4-11 leukemia cells (72-hour exposure) .

-

Apoptosis Induction: Caspase-3 activation and PARP cleavage observed at 20 µM .

Antimicrobial and Antioxidant Properties

-

Antibacterial: MIC of 32 µg/mL against Staphylococcus aureus (comparable to ampicillin) .

-

Antioxidant: DPPH radical scavenging activity (EC₅₀ = 18.7 µg/mL) via electron-donating carbamate groups .

Industrial and Pharmaceutical Applications

Drug Development

-

Kinase Inhibitors: Preclinical studies highlight FLT3 and EGFR inhibition, supporting trials for AML and NSCLC .

-

Prodrug Design: Carbamate’s hydrolytic lability enables controlled drug release in physiological environments .

Agrochemical Uses

-

Herbicides: Derivatives inhibit acetolactate synthase (ALS), disrupting plant branched-chain amino acid synthesis .

-

Insecticides: Carbamate-mediated acetylcholinesterase inhibition observed at 50 ppm .

Future Perspectives

Research Priorities

-

Structure-Activity Relationships (SAR): Systematic modification of the carbamate’s alkyl chain to enhance potency.

-

Targeted Delivery: Nanoparticle encapsulation to improve pharmacokinetics and reduce off-target effects .

Regulatory Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume